N-(3-Chloro-5-ethoxy-4-propoxyphenyl)propanamide
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Overview
Description
N-(3-Chloro-5-ethoxy-4-propoxyphenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a propanamide group attached to a phenyl ring substituted with chloro, ethoxy, and propoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-5-ethoxy-4-propoxyphenyl)propanamide typically involves the reaction of 3-chloro-5-ethoxy-4-propoxybenzoic acid with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the amide. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-5-ethoxy-4-propoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Chloro-5-ethoxy-4-propoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Chloro-5-ethoxy-4-propoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)propanamide
- N-(3-Chloro-4-methoxyphenyl)propanamide
- N-(3-Chloro-5-methoxyphenyl)propanamide
Uniqueness
N-(3-Chloro-5-ethoxy-4-propoxyphenyl)propanamide is unique due to the presence of both ethoxy and propoxy groups on the phenyl ring, which may confer distinct chemical and biological properties compared to other similar compounds. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
90257-07-1 |
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Molecular Formula |
C14H20ClNO3 |
Molecular Weight |
285.76 g/mol |
IUPAC Name |
N-(3-chloro-5-ethoxy-4-propoxyphenyl)propanamide |
InChI |
InChI=1S/C14H20ClNO3/c1-4-7-19-14-11(15)8-10(16-13(17)5-2)9-12(14)18-6-3/h8-9H,4-7H2,1-3H3,(H,16,17) |
InChI Key |
MTAQYLVZVRGOAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)NC(=O)CC)OCC |
Origin of Product |
United States |
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